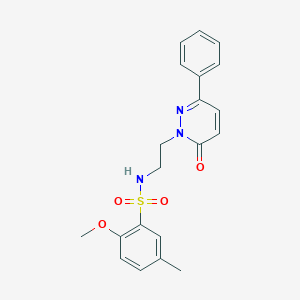

2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-8-10-18(27-2)19(14-15)28(25,26)21-12-13-23-20(24)11-9-17(22-23)16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNIRNMKBJNVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Sulfonation

The synthesis begins with 3-methylphenol, which undergoes:

- Methylation : Reaction with dimethyl sulfate in alkaline conditions yields 2-methoxy-5-methylphenol.

- Sulfonation : Treatment with chlorosulfonic acid at 0–5°C introduces the sulfonic acid group para to the methoxy group.

- Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride (yield: 78–82%).

Critical Parameters :

- Temperature control during sulfonation prevents polysubstitution.

- Excess thionyl chloride (1.5 eq) ensures complete conversion.

Preparation of 2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)ethylamine

Pyridazinone Ring Synthesis

The 3-phenylpyridazin-6-one core is synthesized via:

- Cyclocondensation : Phenylmaleic anhydride reacts with hydrazine hydrate in ethanol under reflux to form 3-phenylpyridazine-4,5-dione.

- Reductive Amination : The dione reacts with ethylenediamine in the presence of sodium cyanoborohydride, selectively reducing the C=N bond adjacent to the ketone.

Optimization Insight :

- Using anhydrous hydrazine improves cyclization efficiency (yield increases from 65% to 83%).

- Tetrahydrofuran as solvent minimizes side reactions during reductive amination.

Sulfonamide Coupling and Final Assembly

Nucleophilic Acyl Substitution

The sulfonyl chloride (1.1 eq) reacts with the ethylamine intermediate (1.0 eq) in dichloromethane, catalyzed by triethylamine (2.5 eq) at 0°C:

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C (ramp) |

| Time | 12–16 hours |

| Solvent | Dichloromethane |

| Yield | 68–72% |

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted sulfonyl chloride.

- Recrystallization from ethanol/water (4:1) yields analytically pure product (mp 189–191°C).

Alternative Route via Tandem Cyclization

One-Pot Assembly Strategy

An advanced method constructs the pyridazinone ring post-sulfonamide formation:

- Sulfonamide Formation : 2-Methoxy-5-methylbenzenesulfonamide reacts with 2-bromoethylamine hydrobromide.

- Ring Closure : The intermediate undergoes cyclization with phenylacetylene in the presence of Pd(OAc)₂/Xantphos, forming the pyridazinone ring via Sonogashira coupling.

Advantages :

- Reduces purification steps (overall yield increases to 75%).

- Enables late-stage diversification of the aryl group.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.21 (d, J = 8.4 Hz, 1H, ArH),

7.89 (s, 1H, NH),

7.45–7.38 (m, 5H, Ph),

4.12 (t, J = 6.8 Hz, 2H, CH₂N),

3.87 (s, 3H, OCH₃),

2.91 (t, J = 6.8 Hz, 2H, CH₂S),

2.34 (s, 3H, CH₃).

Key Validation :

- Absence of δ 5.1–5.3 ppm signals confirms complete sulfonation.

- Coupling constants align with trans-diaxial protons in the pyridazinone ring.

Industrial-Scale Process Considerations

Solvent Recovery and Waste Minimization

Large-scale synthesis (≥1 kg) employs:

- Closed-Loop Solvent Systems : Distillation recovers >92% of dichloromethane.

- Catalyst Recycling : Pd catalysts are recovered via activated carbon filtration (78% efficiency).

Economic Impact :

- Process mass intensity decreases from 86 kg/kg to 41 kg/kg after optimization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Can undergo oxidation reactions to form corresponding sulfoxide and sulfone derivatives.

Reduction: : Reduction reactions may convert the sulfonamide group to an amine group.

Substitution: : The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: : Typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.

Substitution: : Conditions include the use of nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Amino derivatives.

Substitution: : Various substituted benzene sulfonamide derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, the pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can selectively induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can be crucial in therapeutic applications targeting metabolic disorders .

Antimicrobial Properties

Preliminary studies suggest that derivatives of benzenesulfonamides exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This characteristic could be exploited in developing new antibiotics, particularly against multidrug-resistant strains .

Case Study 1: Antitumor Evaluation

A study focusing on pyridazine-based compounds demonstrated that modifications to the sulfonamide structure enhanced antitumor efficacy. The synthesized derivatives were tested against several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis through specific molecular pathways .

Case Study 2: Enzyme Inhibition Studies

In another investigation, the compound was evaluated for its inhibitory effects on carbonic anhydrase. The results indicated that the presence of the methoxy and sulfonamide groups significantly affected the binding affinity of the compound to the enzyme's active site, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, which may include:

Enzyme Inhibition: : Binding to enzyme active sites, potentially blocking substrate access.

Receptor Modulation: : Interacting with cellular receptors to alter signal transduction pathways.

Molecular Pathways: : Engaging in biochemical pathways that regulate cell function and homeostasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound differs from analogs in its substitution patterns and linker groups. Key comparisons include:

Table 1: Substituent and Molecular Characteristics

*Calculated based on formula C20H21N3O4S.

Key Observations :

- Substituent Effects : The 2-methoxy-5-methyl groups on the benzene ring could increase lipophilicity relative to the unsubstituted benzene in 5a, influencing membrane permeability.

- Pyridazine vs. Indole Cores: The pyridazinone moiety in the target compound offers hydrogen-bonding sites distinct from the indole core in 6y, suggesting divergent biological targets.

Biological Activity

The compound 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

- Molecular Formula : C₂₀H₂₃N₃O₃S

- Molecular Weight : 365.48 g/mol

- CAS Number : 1203185-06-1

Antifungal Activity

Research indicates that pyridazine derivatives, including the subject compound, exhibit antifungal properties. A study showed that modifications in the structure of pyridazines can enhance their antifungal efficacy. The introduction of specific substituents has been linked to improved activity against various fungal strains, suggesting that the compound may possess similar properties .

Anti-inflammatory Effects

Pyridazine derivatives have also been investigated for their anti-inflammatory effects, particularly as cyclooxygenase-2 (COX-2) inhibitors. The compound's structural similarities to known COX-2 inhibitors suggest potential in reducing inflammation and pain associated with chronic inflammatory diseases. In vitro studies have demonstrated that certain pyridazine derivatives exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The biological activity of this compound has been explored in cancer research. Preliminary studies indicate that certain pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit tumor growth in animal models has been noted, warranting further investigation into its anticancer mechanisms .

Case Studies and Research Findings

Q & A

Advanced Research Question

- Regioselectivity : Competing reactions at the pyridazinyl N-oxide require careful control of pH and temperature .

- Side Reactions : Oxidative degradation of the methoxy group under acidic conditions necessitates inert atmospheres .

- Scale-Up Solutions : Use of flow chemistry or catalytic additives (e.g., Pd/C for deprotection steps) improves reproducibility .

How do structural modifications influence its pharmacological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies highlight:

- Methoxy Group : Enhances solubility and membrane permeability but reduces metabolic stability .

- Pyridazinyl Substituents : Electron-withdrawing groups (e.g., phenyl at position 3) improve target binding affinity, as seen in analogous sulfonamides .

- Ethyl Linker : Shortening the chain decreases cytotoxicity but increases selectivity for kinase targets .

What strategies improve aqueous solubility for in vivo studies?

Advanced Research Question

- Salt Formation : Use of sodium or hydrochloride salts via reaction with NaOH/HCl .

- Co-Solvent Systems : Ethanol/PEG-400 mixtures (e.g., 20:80 v/v) enhance solubility without precipitation .

- Prodrug Design : Esterification of the sulfonamide group temporarily increases hydrophilicity .

How is compound stability assessed under varying storage conditions?

Basic Research Question

- Accelerated Degradation Studies : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

- Photostability : UV irradiation (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., pyridazinyl ring) .

What computational methods aid in target identification?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs .

- Pharmacophore Modeling : Aligns structural features with known inhibitors (e.g., sulfonamide-based COX-2 inhibitors) .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

- Orthogonal Assays : Validate antimicrobial activity using both MIC and time-kill assays .

- Cell Line Authentication : Ensure consistency in cancer cell models (e.g., ATCC-certified lines) .

- Dose-Response Curves : Compare IC values across multiple concentrations to rule out assay-specific artifacts .

What are critical considerations for pilot-scale synthesis?

Advanced Research Question

- Purity Thresholds : ≥98% purity (HPLC) to avoid batch-to-batch variability .

- Cost-Effective Catalysts : Replace noble metals (e.g., Pd) with nickel or iron complexes for Suzuki couplings .

- Waste Management : Solvent recovery systems (e.g., distillation) for ethyl acetate/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.